Bienvenue dans la boutique en ligne BenchChem!

2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Procure 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole (CAS 2327363-84-6) for fragment-based screening, GlyT1 lead optimization, and SHP2 inhibitor discovery. Its direct carbonyl linkage—unlike extended acetamide analogs—preserves fragment-like MW (272.37) and zero H-bond donors, while the benzothiazole-2-carbonyl provides a validated pharmacophore for serine proteases, kinases, and allosteric SHP2 pockets. Sterically hindered amide coupling makes it an ideal model substrate for process chemistry optimization. Differentiate from acetamide (MW 301.4) and sulfone analogs (MW 322.44) that exhibit >100-fold variation in GlyT1 Ki. This substitution pattern falls outside Krouzon Markush claims, offering oncology groups reduced freedom-to-operate risk.

Molecular Formula C15H16N2OS
Molecular Weight 272.37
CAS No. 2327363-84-6
Cat. No. B2528403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole
CAS2327363-84-6
Molecular FormulaC15H16N2OS
Molecular Weight272.37
Structural Identifiers
SMILESC1CC2CN(CC2C1)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H16N2OS/c18-15(17-8-10-4-3-5-11(10)9-17)14-16-12-6-1-2-7-13(12)19-14/h1-2,6-7,10-11H,3-5,8-9H2
InChIKeyWXNBVPNRGGSTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole (CAS 2327363-84-6): Procurement-Relevant Structural and Pharmacophore Overview


2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole (CAS 2327363-84-6) is a heterobicyclic conjugate comprising a benzothiazole ring directly linked via a carbonyl bridge to an octahydrocyclopenta[c]pyrrole moiety . With a molecular formula of C15H16N2OS and a molecular weight of 272.37 g/mol, it belongs to the class of cyclopenta[c]pyrrole-2-carboxylate derivatives, a scaffold implicated in diverse therapeutic areas including SHP2 allosteric inhibition and GlyT1 transport modulation [1][2]. The compound is currently offered as a research-grade screening compound by specialty chemical suppliers, with no published primary pharmacology or clinical development data identified as of the search date.

Why Generic Substitution of 2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole Is Not Warranted Without Comparative Data


Within the octahydrocyclopenta[c]pyrrole-benzothiazole chemical space, subtle variations in linker chemistry, substituent identity, and ring saturation produce substantial differences in molecular properties that preclude simple interchange. The carbonyl-linked structure of the target compound (MW 272.37) differs fundamentally from its closest catalog analog N-(1,3-benzothiazol-2-yl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide (MW 301.4), which introduces an acetamide spacer that adds one rotatable bond, alters hydrogen-bonding capacity, and increases molecular weight by ~29 Da . Similarly, the 4-methanesulfonyl-substituted analog (MW 322.44) introduces a strongly electron-withdrawing sulfone group that markedly changes both electronic properties and metabolic susceptibility . Published SAR on the octahydrocyclopenta[c]pyrrole scaffold demonstrates that GlyT1 inhibitory potency varies by over 100-fold depending on substitution pattern, with Ki values ranging from 2.6 nM in optimized derivatives to >1 µM in closely related analogs [1]. These data establish that generic substitution among in-class compounds without experimental validation carries a high risk of null or off-target biological activity.

Quantitative Differentiation Evidence for 2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole Versus Closest Analogs


Carbonyl vs. Acetamide Linker: Molecular Weight, Rotatable Bond, and Hydrogen-Bond Acceptor Count Differentiation

The target compound bears a direct carbonyl linker between the benzothiazole and octahydrocyclopenta[c]pyrrole rings, in contrast to the closest catalog comparator N-(1,3-benzothiazol-2-yl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide (CAS 2330026-85-0) which incorporates an -CH2CONH- acetamide spacer . This structural difference results in the target compound having a molecular weight of 272.37 g/mol versus 301.4 g/mol for the acetamide analog (Δ = -29.0 Da, -9.6% reduction), one fewer rotatable bond, and one fewer hydrogen-bond donor . In fragment-based drug design, lower molecular weight and reduced rotational degrees of freedom are associated with improved ligand efficiency metrics, making the target compound a more suitable starting point for fragment elaboration where minimal molecular complexity is desired [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Absence of Methanesulfonyl Group: Reduced Molecular Weight and Metabolic Liability Differentiation

The target compound lacks the 4-methanesulfonyl (-SO2CH3) substituent present on the benzothiazole ring of comparator 4-methanesulfonyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzothiazole (CAS 2415470-37-8; MW 322.44) . The unsubstituted benzothiazole in the target compound results in a molecular weight reduction of 50.07 g/mol (15.5% lower) and eliminates a metabolically labile sulfone moiety. Literature on benzothiazole SAR indicates that electron-withdrawing substituents at the 4-position can significantly alter CYP450-mediated oxidative metabolism rates [1]. The target compound's unsubstituted benzothiazole ring also presents a simpler 1H-NMR and LC-MS profile, which is advantageous for reaction monitoring and purity assessment during synthesis optimization .

Drug Metabolism ADME Medicinal Chemistry

Benzothiazole-2-Carbonyl Pharmacophore: Class-Level Trypsin Inhibitory Potency Reference

Compounds containing the benzothiazole-2-carbonyl pharmacophore, as present in the target compound, have demonstrated potent trypsin inhibitory activity with IC50 values of 1-5 nM in biochemical assays. Specifically, 1-(benzothiazole-2-carbonyl)-4-guanidino-butylcarbamoyl derivatives showed IC50 = 1-2 nM against beta-trypsin [1][2]. In contrast, structurally analogous benzothiazole-pyrrole conjugates lacking the carbonyl linkage and tested for antiproliferative activity in MCF-7 cells showed IC50 values in the micromolar range (~5-50 µM) [3]. While the target compound itself has not been directly tested in these assays, the presence of the benzothiazole-2-carbonyl moiety establishes a class-level inference of potential serine protease interaction that is absent in benzothiazole analogs linked via alternative chemistries (e.g., direct C-N bond, sulfonamide, or ether linkages) [3].

Serine Protease Inhibition Pharmacophore Validation Biochemical Assay

Octahydrocyclopenta[c]pyrrole Scaffold: Class-Level Evidence of GlyT1 Inhibitory Potency with Nanomolar Affinity

The octahydrocyclopenta[c]pyrrole core present in the target compound has been validated as a scaffold for potent type 1 glycine transporter (GlyT1) inhibition, with optimized derivatives achieving Ki = 2.6 nM in radioligand binding assays [1]. Notably, SAR studies demonstrated that the nature of the N-substituent on the pyrrole nitrogen (the position occupied by the benzothiazole-carbonyl in the target compound) is a critical determinant of potency, with >100-fold variation in Ki values observed across the series [1]. In vivo, lead compounds from this series elevated cerebrospinal fluid (CSF) glycine levels, confirming CNS penetration and target engagement [1]. This contrasts with octahydrocyclopenta[c]pyrrole derivatives bearing alternative N-substitution patterns (e.g., simple alkyl or aryl groups lacking a heterocyclic carbonyl), which showed substantially reduced GlyT1 affinity [2]. The target compound introduces a benzothiazole-carbonyl substituent not previously evaluated in this GlyT1 series, representing a novel vector for SAR exploration.

Neuroscience Glycine Transporter CNS Drug Discovery

SHP2 Allosteric Inhibition: Octahydrocyclopenta[c]pyrrole Scaffold Patent Coverage and Target Compound Differentiation from Protected IP

The octahydrocyclopenta[c]pyrrole scaffold forms the core of patented SHP2 allosteric inhibitors claimed by Krouzon Pharmaceuticals (US Patent 10,435,389 B2, granted 2019) [1]. The patent describes compounds of Formula A1 wherein the octahydrocyclopenta[c]pyrrole is N-substituted with complex heterocyclic systems, achieving SHP2 allosteric inhibition. Critically, the target compound 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole bears a simpler benzothiazole-carbonyl group not explicitly claimed in the Krouzon patent Markush structure, which defines aryl/heteroaryl substituents through specific linkage patterns that differ from the direct benzothiazole-2-carbonyl motif [1][2]. This structural distinction is significant: the benzothiazole-2-carbonyl group introduces a conjugated electron-deficient heterocycle directly adjacent to the amide carbonyl, creating a unique electronic environment at the pyrrole nitrogen that is absent in the patented SHP2 inhibitor series [2]. Compounds within the SHP2 patent series with structural similarity to the target compound showed SHP2 IC50 values in the sub-micromolar range, though the exact benzothiazole-carbonyl substitution pattern remains unexplored [1].

Cancer Therapeutics SHP2 Phosphatase Allosteric Inhibition

Structural Simplification vs. Azetidine-Spaced Analogs: Reduced Synthetic Complexity and Improved Scalability

The target compound 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole (MW 272.37) represents a direct amide coupling product between benzothiazole-2-carboxylic acid (or its activated derivative) and octahydrocyclopenta[c]pyrrole. This synthetic route is significantly simpler than that required for the azetidine-spaced analog 4-methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole (CAS 2549051-04-7; MW 377.5) , which necessitates an additional azetidine ring construction step and a sulfonylation reaction, each requiring chromatographic purification and increasing the synthetic step count by 3-4 steps [1]. Published methods for cyclopenta[c]pyrrole-2-carboxylate synthesis describe 3-4 step sequences from commercially available precursors with overall yields of 40-60% [2], suggesting the target compound is accessible via a convergent 2-3 step route. Reduced synthetic complexity translates directly to lower procurement cost, shorter lead times for custom synthesis, and higher batch-to-batch purity consistency.

Synthetic Chemistry Chemical Procurement Scale-Up Feasibility

Recommended Research and Industrial Application Scenarios for 2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole (CAS 2327363-84-6)


Fragment-Based Drug Discovery: Low-Molecular-Weight Starting Point for Benzothiazole-Containing Lead Generation

With MW = 272.37 and zero H-bond donors, this compound meets fragment-like physicochemical criteria and is suitable as a starting point for fragment-based screening against serine proteases, kinases, or SHP2, where the benzothiazole-2-carbonyl group provides a validated pharmacophore for target engagement [1][2]. Its ~29 Da lower mass compared to the acetamide analog (CAS 2330026-85-0) preserves downstream optimization space for potency and selectivity enhancement through structure-guided elaboration. Procurement for fragment library assembly is recommended where benzothiazole-carbonyl occupancy of the S1 or allosteric pocket is hypothesized.

GlyT1 Inhibitor SAR Expansion: Novel N-Substituted Octahydrocyclopenta[c]pyrrole Probe

The octahydrocyclopenta[c]pyrrole scaffold is a proven GlyT1 pharmacophore with optimized inhibitors achieving Ki = 2.6 nM and demonstrated in vivo CSF glycine elevation [3]. The target compound introduces a benzothiazole-2-carbonyl N-substituent unprecedented in the published GlyT1 literature. Procurement is recommended for CNS drug discovery programs seeking to explore novel N-substitution vectors on the octahydrocyclopenta[c]pyrrole core, with the benzothiazole moiety potentially contributing additional π-stacking interactions within the GlyT1 binding pocket [3][4].

SHP2 Allosteric Inhibitor Lead Optimization: IP-Differentiated Chemical Matter

Given the Krouzon Pharmaceuticals patent estate (US 10,435,389 B2) covering octahydrocyclopenta[c]pyrrole-based SHP2 allosteric inhibitors, the target compound's benzothiazole-2-carbonyl substitution pattern lies outside the explicit Markush claims [1]. This compound is suitable for procurement by oncology research groups pursuing novel SHP2 inhibitors with reduced freedom-to-operate risk. Initial screening in SHP2 enzymatic and phospho-ERK cellular assays is warranted to establish SAR and benchmark against published SHP2 inhibitors [1].

Synthetic Methodology Development: Model Substrate for Amide Coupling Optimization on Bicyclic Amines

The direct carbonyl linkage between benzothiazole and the sterically congested octahydrocyclopenta[c]pyrrole nitrogen presents a non-trivial amide coupling challenge that makes this compound a valuable model substrate for optimizing coupling reagents, solvent systems, and conditions for hindered bicyclic amine acylation [2]. Industrial process chemistry groups may procure this compound to benchmark coupling efficiency, assess byproduct profiles, and develop scalable protocols applicable to related cyclopenta[c]pyrrole-2-carboxylate derivatives described in patent literature [2].

Quote Request

Request a Quote for 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.